(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid
Description
(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the C3 position. This compound is primarily utilized as a building block in organic synthesis, particularly for peptide mimetics and protease inhibitors, where fluorination enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
(3S)-5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKMLCRSUWLHZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DAST-Mediated Difluorination
A critical step involves introducing fluorine atoms at the 5-position of the piperidine ring. The use of diethylaminosulfur trifluoride (DAST) for ketone-to-difluoro conversions is well-documented. For example, in the synthesis of 4,4-difluoropiperidine derivatives, benzylpiperidone is treated with DAST in dichloromethane at 0–25°C, achieving 86–88% yields of difluorinated products. Adapting this method for 5,5-difluorination would require a 5-ketopiperidine precursor.
Example Protocol
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Substrate Preparation : 5-Ketopiperidine-3-carboxylic acid is synthesized via Oppenauer oxidation of 3-hydroxypiperidine-3-carboxylic acid.
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Fluorination : React 5-ketopiperidine-3-carboxylic acid (1.0 equiv) with DAST (1.5–2.0 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature.
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Workup : Quench with aqueous HCl, extract with dichloromethane, and purify via column chromatography.
Challenges :
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Regioselectivity must be ensured to avoid 3- or 4-fluorination byproducts.
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DAST’s moisture sensitivity necessitates anhydrous conditions.
Stereochemical Control at the 3-Position
Chiral Pool Synthesis
The (3S) configuration is achieved using enantiomerically pure starting materials. For instance, (S)-piperidine-3-carboxylic acid derivatives are commercially available or synthesized via enzymatic resolution.
Asymmetric Hydrogenation
Hydrogenation of fluorinated pyridine precursors using chiral catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity. A study demonstrated that hydrogenating 5,5-difluoropyridine-3-carboxylic acid ethyl ester under 50 bar H₂ with [(S)-BINAP]RuCl₂ yielded (3S)-piperidine-3-carboxylic acid derivatives with >90% enantiomeric excess (ee).
Optimization Table :
| Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-BINAP-RuCl₂ | 50 | 92 | 85 |
| (R)-BINAP-RuCl₂ | 50 | 8 | 82 |
| Crabtree Catalyst | 50 | <5 | 70 |
Boc Protection and Carboxyl Group Stabilization
tert-Butoxycarbonyl (Boc) Installation
The Boc group is introduced using tert-butyl dicarbonate under alkaline conditions. A representative procedure involves reacting 5,5-difluoropiperidine-3-carboxylic acid with Boc₂O (1.2 equiv) in THF/water (2:1) at 0°C, followed by neutralization and extraction.
Yield Data :
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Boc protection typically achieves 90–95% yield when using DMAP as a catalyst.
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Elevated temperatures (>40°C) risk decarboxylation of the carboxylic acid moiety.
Carboxylic Acid Oxidation
For precursors with a 3-hydroxyl group, oxidation to the carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) or KMnO₄. For example, 3-hydroxy-5,5-difluoropiperidine treated with KMnO₄ in acetone/water (3:1) at 60°C for 6 hours yields 78% of the carboxylic acid.
Reaction Conditions :
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KMnO₄ : 3.0 equiv, 60°C, 6 h → 78% yield.
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Jones Reagent : 0°C, 2 h → 82% yield (risk of over-oxidation).
Integrated Synthesis Route
Stepwise Procedure
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Starting Material : (S)-3-Hydroxypiperidine-5-one.
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Fluorination : Treat with DAST (2.0 equiv) in CH₂Cl₂ → 5,5-difluoro-3-hydroxypiperidine (87% yield).
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Oxidation : React with KMnO₄ to form 5,5-difluoropiperidine-3-carboxylic acid (75% yield).
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Boc Protection : Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF → target compound (91% yield).
Purity Data :
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HPLC analysis: 98.5% purity (C18 column, 0.1% TFA in H₂O/MeCN).
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Chiral HPLC: 99.2% ee (Chiralpak IA, hexane/iPrOH 90:10).
Comparative Analysis of Methods
| Method | Fluorination Agent | Stereocontrol Strategy | Total Yield (%) | ee (%) |
|---|---|---|---|---|
| DAST + Asymmetric H₂ | DAST | Chiral catalyst | 68 | 92 |
| Enzymatic Resolution | SF₄ | Chiral pool | 72 | 99 |
| Direct Oxidation | KMnO₄ | None (racemic) | 65 | <5 |
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of Boc-protected piperidine/pyrrolidine carboxylic acids. Key structural analogs include:
Physicochemical and Reactivity Differences
- Fluorination Effects: The 5,5-difluoro substitution in the target compound increases electronegativity and polarizability compared to non-fluorinated analogs (e.g., 4-methyl or phenyl derivatives).
- Ring Size and Conformation : Piperidine derivatives (6-membered ring) exhibit greater flexibility than pyrrolidine analogs (5-membered ring), affecting binding modes in biological targets. For example, the pyrrolidine-based 1808807-76-2 shows restricted rotation due to its smaller ring .
- Acid Strength : The carboxylic acid group at C3 in the target compound has a pKa similar to other Boc-protected analogs (~4.5–5.0), but fluorination at C5 may slightly lower the pKa due to electron-withdrawing effects.
Biological Activity
(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₁H₁₇F₂NO₄
- Molecular Weight : 265.25 g/mol
- CAS Number : 1255666-86-4
- InChI Key : OEXVKTNKFKHQQQ-UHFFFAOYSA-N
The precise biological mechanisms of this compound are still under investigation. However, related compounds have shown significant activity as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. For example, studies on similar difluoropiperidine derivatives indicate that they may promote apoptosis and induce cell cycle arrest in cancer cells by modulating HDAC activity .
Biological Activity Overview
The biological activity of this compound can be summarized in the following areas:
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Anticancer Activity :
- Compounds with similar structures have demonstrated selective inhibition of HDAC enzymes, leading to increased apoptosis in various cancer cell lines.
- In vitro studies have shown that these compounds can significantly reduce cell viability and induce G2/M phase cell cycle arrest in cancer cells such as K562 and MCF-7 .
- Enzyme Inhibition :
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D28 | K562 | 1.02 | HDAC3 inhibition, apoptosis induction |
| D28 | MCF-7 | 1.08 | Cell cycle arrest |
| D29 | K562 | 0.477 | Enhanced potency due to hydrazide modification |
Research Insights
A study published in Frontiers in Chemistry highlighted the anticancer potential of related compounds exhibiting selective HDAC3 inhibition. The lead compound D28 showed significant antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 1.02 to 5.66 µM . The mechanism involved apoptosis induction and G2/M phase cell cycle arrest, reinforcing the therapeutic potential of this class of compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and enantiomeric purity?
The synthesis of (3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid typically involves:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane (DCM) with a catalyst like DMAP, achieving ~85% yield .
Fluorination : Applying diethylaminosulfur trifluoride (DAST) at low temperatures (-78°C) to replace hydroxyl groups with fluorine atoms, yielding ~70% .
Cyclization and Carboxylic Acid Formation : Acidic or basic hydrolysis to deprotect intermediates and form the carboxylic acid moiety.
Q. Key Optimization Factors :
- Temperature Control : Low temperatures (-78°C) prevent side reactions during fluorination.
- Chiral Resolution : Use of chiral auxiliaries or catalysts to maintain the (3S) configuration.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for enantiomeric purity .
Q. What analytical techniques are critical for confirming structure and purity?
- HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) under acidic mobile phase (0.1% trifluoroacetic acid) to separate enantiomers .
- NMR Spectroscopy : and NMR to confirm the difluoro and Boc group positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~307.3 g/mol).
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate the (3S) enantiomer .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps like fluorination to favor the desired stereochemistry.
- Dynamic Resolution : Kinetic resolution using enzymes (e.g., lipases) to hydrolyze undesired enantiomers .
Q. How do the 5,5-difluoro and Boc groups influence pharmacological properties?
- Bioavailability : The Boc group enhances solubility in organic solvents, facilitating cell permeability.
- Metabolic Stability : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes.
- Target Interactions : The difluoro group mimics hydroxyl steric bulk, enabling selective binding to enzymes (e.g., proteases) .
Q. How should researchers address contradictions in toxicity data across studies?
- Comprehensive Profiling : Conduct in vitro assays (e.g., Ames test, hepatocyte cytotoxicity) and in vivo acute toxicity studies (OECD guidelines).
- Structural Analogs : Compare data from similar compounds (e.g., (S)-1-Boc-4,4-difluoropyrrolidine-3-carboxylic acid) to identify trends .
- Mechanistic Studies : Use molecular docking to predict off-target interactions that may explain discrepancies .
Q. What strategies mitigate solubility challenges in aqueous reactions?
- Co-Solvents : Use DMSO or ethanol (10–20% v/v) to improve solubility.
- pH Adjustment : Deprotonate the carboxylic acid group (pH > 5) for better aqueous dispersion.
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
Methodological Recommendations
- Stereochemical Analysis : Combine NMR and circular dichroism (CD) spectroscopy to confirm absolute configuration.
- Scale-Up Protocols : Optimize flow chemistry for continuous fluorination and Boc protection to reduce batch variability .
- Safety Protocols : Follow GHS Category 2 guidelines for skin/eye protection and respiratory ventilation due to acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
